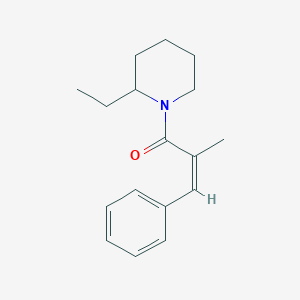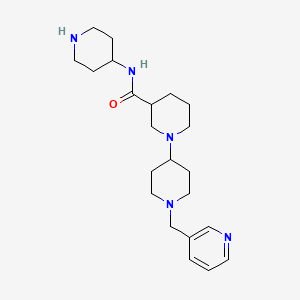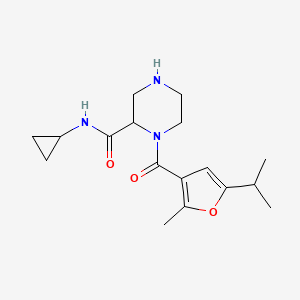![molecular formula C20H31N3O2 B5371940 N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5371940.png)
N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide, also known as EMPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMPA is a piperazine derivative that belongs to the class of acylpiperazines and has been shown to exhibit a range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide is not fully understood, but it is thought to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to its antipsychotic and anxiolytic effects. This compound has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and may contribute to its neuroprotective effects. Additionally, this compound has been shown to decrease the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has high purity. It has also been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations for lab experiments. It has limited solubility in water, which may make it difficult to administer in certain experiments. Additionally, its potential therapeutic applications are still being explored, and more research is needed to fully understand its effects.
Future Directions
There are several future directions for the study of N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide. One area of research is the development of more effective and efficient synthesis methods. Another area of research is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments for a range of neurological disorders.
Synthesis Methods
N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide can be synthesized using a variety of methods, including the reaction of 1-(2-phenylethyl)piperazine with ethyl isobutyrylacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 1-(2-phenylethyl)piperazine with ethyl isobutyrylchloride, followed by treatment with sodium acetate and acetic anhydride. These methods have been successfully used to produce this compound in high yields and purity.
Scientific Research Applications
N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has been shown to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. It has been studied for its potential use in the treatment of schizophrenia, anxiety disorders, and depression. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3-methylpentan-3-yl)-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-4-20(3,5-2)22-18(24)15-17-19(25)21-12-14-23(17)13-11-16-9-7-6-8-10-16/h6-10,17H,4-5,11-15H2,1-3H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFYUADTRUCBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)NC(=O)CC1C(=O)NCCN1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)


![N-(5-chloro-2-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5371882.png)

![N-[(4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}phenyl)sulfonyl]acetamide](/img/structure/B5371909.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5371918.png)
![[2-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)phenyl]propylamine hydrochloride](/img/structure/B5371922.png)
![2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)benzoic acid](/img/structure/B5371928.png)
![6-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5371935.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5371944.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371945.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5371957.png)
